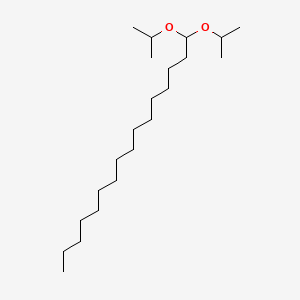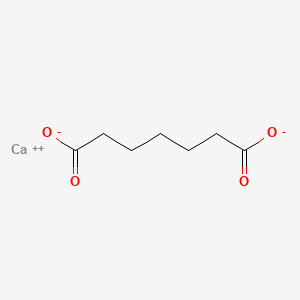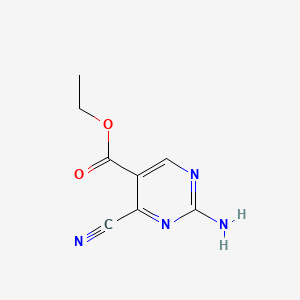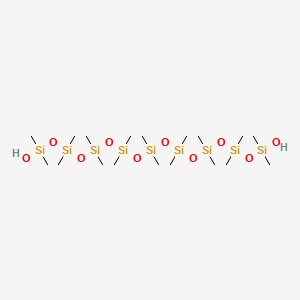
Octadecamethylnonasiloxane-1,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecamethylnonasiloxane-1,17-diol is an organic silicon compound with the chemical formula C18H54O9Si9. It is a colorless to yellowish liquid with low viscosity and low surface tension. This compound is known for its good chemical stability and low toxicity, making it suitable for various applications in personal care products, cosmetics, lubricants, plastic products, coatings, inks, and pharmaceuticals .
Méthodes De Préparation
The preparation of Octadecamethylnonasiloxane-1,17-diol typically involves multiple steps, including silane hydrolysis, silane condensation, and cyclization reactions . The synthetic routes and reaction conditions are as follows:
Silane Hydrolysis: This step involves the hydrolysis of silane compounds to form silanol intermediates.
Silane Condensation: The silanol intermediates undergo condensation reactions to form siloxane bonds.
Cyclization Reactions: The resulting siloxane compounds undergo cyclization to form the desired cyclic siloxane structure.
Industrial production methods often involve optimizing these steps to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Octadecamethylnonasiloxane-1,17-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated siloxanes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Octadecamethylnonasiloxane-1,17-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant, lubricant, and anti-sticking agent in various chemical processes.
Biology: Due to its low toxicity, it is used in biological studies as a component in cell culture media and other biological assays.
Medicine: It is used in pharmaceutical formulations for its stability and compatibility with other ingredients.
Mécanisme D'action
The mechanism of action of Octadecamethylnonasiloxane-1,17-diol involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to form stable siloxane bonds, which contribute to its chemical stability and low reactivity. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Octadecamethylnonasiloxane-1,17-diol can be compared with other similar compounds, such as:
Octadecamethylcyclononasiloxane: This compound has a similar structure but lacks the diol functional groups.
Tetradecamethylcycloheptasiloxane: This compound has fewer silicon atoms and a different cyclic structure.
Hexaethylene glycol: This compound has a different backbone structure but shares some similar properties, such as low toxicity and chemical stability.
The uniqueness of this compound lies in its specific combination of silicon atoms and diol functional groups, which contribute to its distinct properties and applications.
Propriétés
IUPAC Name |
bis[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H56O10Si9/c1-29(2,19)21-31(5,6)23-33(9,10)25-35(13,14)27-37(17,18)28-36(15,16)26-34(11,12)24-32(7,8)22-30(3,4)20/h19-20H,1-18H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWPUVYVTAUGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H56O10Si9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697803 |
Source


|
| Record name | Octadecamethylnonasiloxane-1,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18678-58-5 |
Source


|
| Record name | 1,17-Dihydroxyoctadecamethylnonasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018678585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecamethylnonasiloxane-1,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
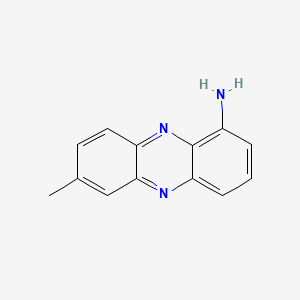

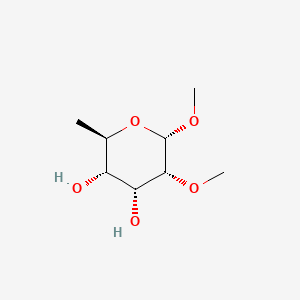
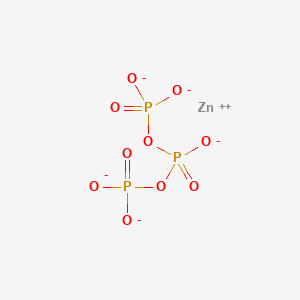
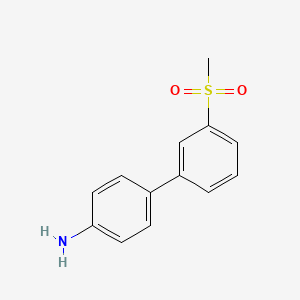

![N-(benzo[b]thiophen-4-yl)acetamide](/img/structure/B579516.png)
![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)
